2-Bromo-6-chloro-4-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJDTZYWSMKAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441429 | |
| Record name | 2-Bromo-6-chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135340-78-2 | |
| Record name | 2-Bromo-6-chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 6 Chloro 4 Methylaniline
Regioselective Synthesis Strategies for Halogenated Anilines
The synthesis of polysubstituted anilines such as 2-bromo-6-chloro-4-methylaniline requires precise control over the position of incoming functional groups, a concept known as regioselectivity. The amino and methyl groups of the precursor, 4-methylaniline (p-toluidine), are both activating and ortho-, para-directing. With the para-position occupied by the methyl group, functionalization is directed to the ortho-positions (C2 and C6). The challenge lies in introducing a bromine atom at one ortho-position and a chlorine atom at the other, without forming di-brominated or di-chlorinated byproducts.
Direct halogenation of anilines can be a straightforward method, but it often suffers from a lack of selectivity, leading to polyhalogenation. thieme-connect.com However, modern synthetic methods offer greater control. Electrophilic halogenation can be achieved using various reagents, and the selectivity can be tuned by modifying reaction conditions or using specific catalysts. nih.gov
For instance, N-halosuccinimides like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used for the halogenation of aromatic compounds. nih.govechemi.com The sequential addition of these reagents to a 4-methylaniline substrate under carefully controlled conditions can introduce the desired halogens. The reactivity of the catalyst can be adjusted by altering the electronic properties of the arene moiety of the catalyst itself. nih.gov
Another approach involves the use of copper(II) halides as halogenating agents. The use of CuCl₂ or CuBr₂ in ionic liquids has been shown to achieve high yield and high regioselectivity in the halogenation of unprotected anilines under mild conditions. nih.gov This method can be advantageous as it often avoids the need for protecting groups, which adds steps and cost to a synthesis. nih.govbeilstein-journals.org The mechanism is thought to involve the oxidation of the aniline (B41778) by Cu(II), followed by the addition of the halide. nih.gov
Superacid systems, such as HF/SbF₅, have also been reported for the site-selective halogenation of aromatic amines and amides at low temperatures. thieme-connect.com This method provides excellent regioselectivity and prevents polyhalogenation because the newly added halogen is protonated, deactivating the ring towards further halogenation. thieme-connect.com
A more controlled and often preferred method for synthesizing asymmetrically substituted anilines is the stepwise functionalization of a pre-substituted precursor. This strategy involves protecting the highly activating amino group, performing sequential halogenations, and then deprotecting the amine.
A typical sequence starts with 4-methylaniline (p-toluidine), which is first protected, commonly through acetylation with acetyl chloride to form N-(4-methylphenyl)acetamide. google.com This protection moderates the activating effect of the amino group and directs the halogenation to the ortho positions. The protected intermediate can then be subjected to sequential halogenation reactions. For example, bromination can be carried out first, followed by chlorination, or vice-versa. The order of these steps can be crucial for achieving the desired product. After both halogens are introduced at the C2 and C6 positions, the protecting group is removed by hydrolysis, typically under acidic or basic conditions, to yield the final this compound. google.com This stepwise approach provides superior control over the final substitution pattern. A similar strategy involves using a sulfonamide protecting group, which can also direct the halogenation and be removed in a later step. google.com
Multi-component Reaction Pathways to this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient pathway to complex molecules. rsc.orgnih.gov While a direct MCR to synthesize this compound is not commonly cited, related principles can be applied through sequential one-pot syntheses that resemble MCRs in their efficiency.
An effective route to this compound involves the use of a nitroaniline precursor. The synthesis of the related compound, 2-bromo-6-chloro-4-nitroaniline (B165282), has been demonstrated starting from 2-chloro-4-nitroaniline (B86195). chemicalbook.com In this process, 2-chloro-4-nitroaniline is dissolved in a solvent mixture and treated with a brominating agent. chemicalbook.com
Once the 2-bromo-6-chloro-4-nitroaniline intermediate is formed, the final step is the reduction of the nitro group to an amine. The selective hydrogenation of halogenated nitroaromatics is a well-established transformation. acs.org Various reducing agents can be employed, such as iron powder in the presence of an acid. google.com This reduction is typically high-yielding and chemoselective, leaving the halogen substituents intact. This pathway is advantageous because the deactivating nitro group allows for more controlled halogenation before it is converted to the activating amino group.
The target compound can also be synthesized by further halogenating a simpler, related aniline. For instance, one could start with 2-bromo-4-methylaniline (B145976) and introduce a chlorine atom. echemi.com The existing amino and methyl groups would direct the incoming chlorine to the vacant ortho position (C6). Similarly, starting with 2-chloro-4-methylaniline, a subsequent bromination step would place the bromine atom at the C6 position.
The synthesis of 2,6-dibromo-4-methylaniline (B181599) from p-toluidine (B81030) using N-bromosuccinimide demonstrates the feasibility of dihalogenating the ortho positions. chemicalbook.com By replacing one of the brominating steps with a chlorinating agent, it is possible to achieve the desired mixed halogenation. The key to this approach is controlling the stoichiometry and reactivity of the halogenating agents to prevent the formation of undesired di-brominated or di-chlorinated products.
Reaction Condition Optimization for Enhanced Yield and Purity in this compound Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters include the choice of solvent, catalyst, temperature, and reaction time.
For direct halogenation methods, the choice of solvent and catalyst is critical. The use of ionic liquids as solvents for copper(II) halide-mediated halogenations allows the reaction to proceed under mild conditions (e.g., 60 °C) without the need for supplementary oxygen or gaseous HCl, which are required in traditional aqueous HCl systems. nih.govbeilstein-journals.org This not only improves safety and environmental friendliness but also enhances reaction speed and efficiency. nih.gov
In stepwise syntheses involving protected anilines, the conditions for each step—protection, halogenation, and deprotection—must be optimized. For example, during hydrolysis of the protecting group, the concentration of acid or base and the reaction temperature must be carefully controlled to ensure complete deprotection without causing side reactions. google.com
The table below summarizes key variables in the synthesis of halogenated anilines, based on related transformations.
Table 1: Optimization Parameters for Halogenation of Aniline Derivatives
| Parameter | Condition | Effect on Yield and Purity | Source |
|---|---|---|---|
| Solvent | Ionic Liquid vs. Aqueous HCl | Using an ionic liquid solvent with CuCl₂ eliminates the need for supplementary O₂ and HCl gas, offering a safer and more efficient process with high yields. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |
| Catalyst | Copper(II) Halides | Enables direct halogenation of unprotected anilines with high regioselectivity under mild conditions. nih.gov | nih.gov |
| Reagent | N-Halosuccinimides (NBS, NCS) | Allows for selective halogenation; reactivity can be tuned by an aniline catalyst. nih.gov | nih.gov |
| Temperature | 20 °C to 60 °C | Mild temperatures are often sufficient, reducing the risk of side reactions and decomposition. beilstein-journals.orgchemicalbook.com | beilstein-journals.orgchemicalbook.com |
| Protecting Group | Acetyl or Sulfonyl | Prevents over-reaction of the highly activated aniline ring and provides excellent regiocontrol for sequential halogenations. google.comgoogle.com | google.comgoogle.com |
The following table details specific conditions for the bromination of a substituted aniline precursor.
Table 2: Conditions for Bromination of 2-Chloro-4-nitroaniline
| Reagent | Co-reagent | Solvent | Temperature | Outcome | Source |
|---|
By carefully selecting and optimizing these parameters, chemists can develop robust and efficient synthetic routes to this compound with high yield and purity.
Principles of Green Chemistry in the Preparation of this compound
The synthesis of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework to make chemical processes more environmentally benign. These principles focus on waste prevention, atom economy, the use of less hazardous substances, safer solvents, energy efficiency, and catalysis. The application of these principles to the synthesis of polysubstituted anilines is an area of active research, aiming to reduce the environmental footprint of these important intermediates.
A plausible synthetic route to this compound starts from 4-methylaniline (p-toluidine). Traditional methods for such transformations often involve multiple steps, including the protection of the reactive amino group, followed by sequential halogenation and subsequent deprotection. Each of these steps can be optimized according to green chemistry principles.
Atom Economy and Waste Prevention
One of the core principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. Traditional halogenation reactions, for instance, might use elemental bromine or chlorine, which can lead to the formation of stoichiometric amounts of hydrogen halide as a byproduct, thus lowering the atom economy.
Modern approaches focus on addition reactions or the use of catalysts that incorporate a higher percentage of the reactant atoms into the final product. For example, the use of N-halosuccinimides (NBS for bromination and NCS for chlorination) offers a safer alternative to gaseous halogens and can lead to higher atom economies, as the succinimide (B58015) byproduct can potentially be recovered and reused.
Less Hazardous Chemical Syntheses
The principle of using and generating substances with little to no toxicity is paramount. This involves replacing hazardous reagents and solvents with safer alternatives. For the synthesis of this compound, this can be applied in several ways:
Halogenating Agents: Replacing elemental bromine and chlorine with N-halosuccinimides or sources like sodium halides in the presence of an oxidant like Oxone® is a significant step towards a greener process.
Catalysis: The use of catalytic amounts of reagents is superior to stoichiometric amounts. For instance, copper(II) halides have been shown to be effective catalysts for the regioselective halogenation of anilines. These catalytic processes avoid the large quantities of waste generated by stoichiometric reagents.
Safer Solvents and Reaction Conditions
Many organic reactions are carried out in volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions.
Ionic Liquids: These are salts with low melting points that can act as solvents. They have negligible vapor pressure, which reduces air pollution. Research has shown that the chlorination and bromination of unprotected anilines can be achieved in high yields and with high regioselectivity using copper halides in ionic liquids under mild conditions. beilstein-journals.orgnih.gov
Mechanochemistry: This involves conducting reactions by grinding solid reactants together, often with a small amount of a liquid auxiliary. A mechanochemical route for the halogenation of anilines using N-halosuccinimides and PEG-400 as a grinding auxiliary has been developed. beilstein-journals.orgnih.govbeilstein-archives.org This method is catalyst-free, occurs rapidly at room temperature, and significantly reduces solvent waste. beilstein-journals.orgnih.govbeilstein-archives.org
Water: As the most environmentally benign solvent, its use is highly desirable. While the solubility of many organic starting materials in water is low, the development of water-soluble catalysts and reaction conditions is an ongoing area of research.
Catalysis over Stoichiometric Reagents
Catalytic reagents are a cornerstone of green chemistry as they can be used in small amounts and can be recycled and reused. In the context of synthesizing this compound, several catalytic systems can be envisioned:
Copper-Catalyzed Halogenation: As mentioned, CuCl₂ and CuBr₂ can be used to achieve para-chlorination and bromination of aniline derivatives. beilstein-journals.orgnih.gov This approach can offer high yields and selectivity, reducing the need for protecting groups and the associated waste. beilstein-journals.orgnih.gov
Organocatalysis: A metal-catalyst-free approach for the regioselective ortho-chlorination of anilines has been developed using a secondary amine as an organocatalyst and sulfuryl chloride as the halogen source under mild conditions.
The following table summarizes and compares different greener halogenation methods applicable to aniline derivatives, which could be adapted for the synthesis of this compound.
| Method | Halogenating Agent/System | Solvent/Conditions | Key Green Advantages | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Halogenation | CuCl₂ or CuBr₂ | Ionic Liquid | High yield and regioselectivity, mild conditions, avoids hazardous gases like O₂ or HCl. | beilstein-journals.orgnih.gov |
| Mechanochemistry | N-Halosuccinimides (NBS, NCS) | PEG-400 (liquid-assisted grinding) | Solvent-free, catalyst-free, rapid reaction times, high yields, stoichiometry-controlled. | beilstein-journals.orgnih.govbeilstein-archives.org |
| Oxidative Halogenation | NaX (X = Cl, Br) / Oxone® | Aqueous media | Uses readily available sodium halides as the halogen source, environmentally benign oxidant. | researchgate.net |
Reduction of Derivatives
Traditional syntheses of polysubstituted anilines often require the use of protecting groups for the amino functionality to control reactivity and regioselectivity. For instance, the amino group of 4-methylaniline might be acetylated to form an acetanilide (B955) before halogenation. This adds steps for protection and deprotection, generating more waste.
By integrating these principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally friendly.
Elucidating the Chemical Reactivity and Transformation Mechanisms of 2 Bromo 6 Chloro 4 Methylaniline
Aromatic Reactivity in Electrophilic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on the 2-bromo-6-chloro-4-methylaniline ring is significantly influenced by the powerful activating and ortho-, para-directing nature of the amino (-NH2) group. wikipedia.orglkouniv.ac.in In a typical aniline (B41778), the high electron density at the ortho and para positions leads to rapid, often uncontrollable, reactions. youtube.combyjus.com For instance, the bromination of aniline in bromine water proceeds instantaneously to yield 2,4,6-tribromoaniline (B120722) without the need for a catalyst. byjus.com
However, in this compound, all positions that are either ortho or para to the amino group are already occupied by the bromo, chloro, and methyl substituents. The amino group is at C1, the bromo group at C2, the chloro group at C6, and the methyl group at C4. The remaining open positions are C3 and C5.
The directing effects on these positions are conflicting:
Amino Group (-NH2): As a strong activating group, it does not direct to the adjacent meta positions (C3, C5).
Methyl Group (-CH3): This weakly activating group directs ortho to itself, which corresponds to positions C3 and C5.
Bromo (-Br) and Chloro (-Cl) Groups: These are deactivating but ortho-, para-directing. The position para to the bromo group is C5, and the position ortho is C3. The position para to the chloro group is C3, and the position ortho is C5.
Furthermore, the cumulative inductive electron-withdrawing effect of the two halogen atoms deactivates the ring towards electrophilic attack. Under strongly acidic conditions, such as those used for nitration or sulfonation, the amino group would be protonated to form an anilinium ion (-NH3+). chemistrysteps.com This anilinium group is a powerful deactivating and meta-directing group, which would direct an incoming electrophile to the C3 and C5 positions.
Given these factors, further electrophilic substitution on this compound is expected to be challenging, requiring harsh reaction conditions. Any substitution that does occur would be directed by the weaker directing groups to the C3 and C5 positions, which are also sterically hindered.
Nucleophilic Aromatic Substitution (SNAr) Pathways of this compound
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (typically a halide) on an aromatic ring with a strong nucleophile. A critical requirement for the SNAr mechanism is the presence of at least one potent electron-withdrawing group (EWG), such as a nitro (-NO2) or cyano (-CN) group, positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org This EWG is necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. libretexts.org
The structure of this compound is antithetical to the requirements for a standard SNAr reaction. The substituents present on the ring, namely the amino (-NH2) and methyl (-CH3) groups, are electron-donating groups. chemistrysteps.com These groups increase the electron density of the aromatic ring, making it nucleophilic and thus highly deactivated towards attack by external nucleophiles. britannica.com Consequently, the formation of a stabilized Meisenheimer complex is not feasible, and the addition-elimination pathway for SNAr is effectively shut down.
An alternative pathway, the elimination-addition (benzyne) mechanism, can occur under conditions of extreme basicity (e.g., using sodium amide, NaNH2) and does not strictly require EWGs. chemistrysteps.com However, this mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate, and its viability would depend on the specific reaction conditions and the potential for side reactions. There are no specific studies indicating that this compound readily undergoes substitution via this pathway.
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. The presence of two different halogen atoms, bromine and chlorine, allows for selective functionalization. In palladium-catalyzed couplings, the rate of the initial oxidative addition step is generally dependent on the carbon-halogen bond strength, leading to a reactivity trend of C-I > C-Br > C-Cl. wuxiapptec.com This differential reactivity enables the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. nih.govnih.gov
The Suzuki-Miyaura coupling is a versatile reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester. nobelprize.orglibretexts.org For this compound, the reaction is expected to proceed selectively at the C2-Br bond. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at this position. nih.gov The reaction is typically catalyzed by a Pd(0) species, generated in situ, and requires a base to facilitate the transmetalation step. nobelprize.orglibretexts.org
Below is a table of representative conditions for the selective Suzuki-Miyaura coupling of substrates similar to this compound, highlighting the expected regioselectivity.
| Organoboron Reagent | Catalyst System | Base | Solvent | Expected Product | Reference Yields for Analogs |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 2-Phenyl-6-chloro-4-methylaniline | Good to Excellent nih.govresearchgate.net |
| 4-Methoxyphenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene | 2-(4-Methoxyphenyl)-6-chloro-4-methylaniline | Good to Excellent nih.gov |
| Thiophene-2-boronic acid | Pd(dtbpf)Cl2 | K2CO3 | 2-MeTHF | 2-(Thiophen-2-yl)-6-chloro-4-methylaniline | Good to Excellent nih.gov |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)2 / XPhos | KF | THF | 2-Vinyl-6-chloro-4-methylaniline | Good nih.gov |
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for preparing substituted anilines and their derivatives. libretexts.orgacsgcipr.org Similar to the Suzuki coupling, the reaction with this compound is anticipated to be highly selective for the C-Br bond over the C-Cl bond. wuxiapptec.comnih.gov This allows for the synthesis of N-aryl or N-alkyl derivatives at the C2 position. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. libretexts.orgchemrxiv.org
The following table outlines typical conditions for the selective Buchwald-Hartwig amination of aryl bromides in the presence of aryl chlorides.
| Amine Coupling Partner | Catalyst System | Base | Solvent | Expected Product | Reference Yields for Analogs |
|---|---|---|---|---|---|
| Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 4-(6-Chloro-4-methyl-2-aminophenyl)morpholine | Excellent nih.gov |
| Aniline | Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | N1-(6-Chloro-4-methylphenyl)-N2-phenyl-1,2-benzenediamine | Good wikipedia.org |
| n-Butylamine | Pd(OAc)2 / P(tBu)3 | K3PO4 | THF | N-(n-Butyl)-2-amino-3-chloro-5-methylaniline | Good to Excellent organic-chemistry.org |
| Benzophenone imine (NH3 equivalent) | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 2,6-Diamino-3-chloro-5-methylaniline (after hydrolysis) | Good nih.gov |
Amide Formation and Other Functional Group Interconversions
The primary amino group in this compound is a key site for various functional group interconversions.
Amide Formation: The -NH2 group readily undergoes acylation with carboxylic acid derivatives such as acyl chlorides or anhydrides to form stable amide bonds. nih.govresearchgate.net This reaction is often used to protect the amino group or to introduce new functional moieties into the molecule. sigmaaldrich.com The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.
Diazotization and Sandmeyer Reactions: Aromatic primary amines can be converted into diazonium salts (-N2+) upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl at low temperatures (0–5 °C). The resulting diazonium salt of this compound is a versatile intermediate. It can undergo a variety of Sandmeyer or related reactions, where the diazonium group is replaced by a range of substituents, including:
Halogens: -Cl, -Br, -I (using CuCl, CuBr, KI)
Cyano group: -CN (using CuCN)
Hydroxyl group: -OH (by warming in water)
Hydrogen: -H (deamination, using H3PO2)
This two-step sequence provides a powerful method for replacing the original amino functionality, further diversifying the chemical space accessible from this starting material.
Mechanistic Insights into the Reactivity Profile of this compound
The reactivity of this compound is a direct consequence of the electronic and steric properties of its substituents.
Palladium-Catalyzed Cross-Coupling Selectivity: The mechanism for both Suzuki-Miyaura and Buchwald-Hartwig reactions proceeds through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig), and reductive elimination. libretexts.orglibretexts.orgwikipedia.org The regioselectivity of the reaction on this compound is determined in the first, often rate-determining, step: oxidative addition of the aryl halide to the Pd(0) catalyst. researchgate.net The C-Br bond (bond energy ~280 kJ/mol) is significantly weaker than the C-Cl bond (bond energy ~340 kJ/mol). This difference in bond dissociation energy means the kinetic barrier for the cleavage of the C-Br bond by the palladium catalyst is lower than that for the C-Cl bond. As a result, oxidative addition occurs preferentially at the C-Br bond, leading to the selective formation of products coupled at the C2 position.
Steric Effects: The presence of two bulky halogen atoms (Br and Cl) ortho to the amino group creates significant steric hindrance. This can influence the rate and feasibility of reactions involving the amino group, such as acylation with very bulky acylating agents, and can also affect the approach of coupling partners in palladium-catalyzed reactions by influencing the conformation of the ligand-bound palladium intermediate.
Comprehensive Spectroscopic Characterization and Structural Analysis of 2 Bromo 6 Chloro 4 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemistry and Structure Confirmation
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the exact substitution pattern of 2-Bromo-6-chloro-4-methylaniline can be definitively established.
The ¹H NMR spectrum of this compound is expected to provide key information regarding the number, environment, and connectivity of protons. The anticipated spectrum would feature distinct signals corresponding to the aromatic protons, the amine (-NH₂) group, and the methyl (-CH₃) group.
Aromatic Protons: The benzene (B151609) ring has two remaining protons. Due to the asymmetrical substitution pattern, these protons are in different chemical environments and would appear as two distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The signal for the proton at position 3 (between the chloro and methyl groups) and the proton at position 5 (between the methyl and bromo groups) would likely appear as singlets or very finely split doublets due to the absence of adjacent protons (meta-coupling is often small or unresolved).
Amine Protons (-NH₂): The two protons of the primary amine group would typically give rise to a single, often broad, signal. Its chemical shift can vary depending on the solvent, concentration, and temperature but is generally expected in the δ 3.5-5.0 ppm range.
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and would produce a sharp singlet in the aliphatic region of the spectrum, anticipated around δ 2.0-2.5 ppm.
While this compound is cited as a reagent in synthetic procedures, the specific experimental ¹H NMR spectral data for this starting material is not detailed in the available scientific literature. doi.orgacs.org
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. For this compound, a total of seven distinct carbon signals are expected, corresponding to the six carbons of the aromatic ring and the one carbon of the methyl group.
Aromatic Carbons: The six carbons of the benzene ring are all in unique chemical environments due to the substitution pattern. Therefore, six separate signals would be anticipated in the aromatic region (typically δ 100-150 ppm). The carbons directly attached to the electronegative bromine, chlorine, and nitrogen atoms (C1, C2, C6) would have their chemical shifts significantly influenced, providing crucial data for confirming the regiochemistry.
Methyl Carbon: A single signal in the aliphatic region (typically δ 15-25 ppm) would correspond to the methyl group's carbon atom.
Detailed experimental ¹³C NMR data for this compound are not provided in the surveyed literature.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
An FTIR spectrum of this compound would be expected to display characteristic absorption bands that confirm the presence of its key functional groups:
N-H Stretching: The primary amine group would exhibit two characteristic stretching vibrations, typically in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.
C=C Aromatic Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is typically found in the 1250-1350 cm⁻¹ region.
C-Cl and C-Br Stretching: The vibrations for carbon-halogen bonds appear in the fingerprint region of the spectrum. The C-Cl stretch is expected in the 600-800 cm⁻¹ range, while the C-Br stretch would appear at a lower frequency, typically between 500-600 cm⁻¹.
Specific experimental FTIR spectra for this compound are not available in the reviewed scientific reports.
Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Byproduct Identification
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It is also used to deduce structural information based on fragmentation patterns.
For this compound (C₇H₇BrClN), the molecular weight is 220.49 g/mol . lookchem.com A high-resolution mass spectrum would confirm this molecular weight with high precision. A key feature would be the distinctive isotopic pattern of the molecular ion peak [M]⁺. This pattern arises from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a characteristic cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺), providing unambiguous evidence for the presence of one bromine and one chlorine atom in the molecule.
Integration of Spectroscopic Data for Definitive Structural Elucidation
The definitive structural elucidation of this compound is achieved through the comprehensive integration of data obtained from various spectroscopic techniques. Each method provides unique insights into the molecular structure, and their combined analysis allows for an unambiguous confirmation of the compound's identity and connectivity. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The initial structural hypothesis for this compound posits a substituted aniline (B41778) ring. The presence and positions of the bromine, chlorine, and methyl groups, along with the amine functionality, are confirmed by systematically interpreting the data from each spectroscopic method.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.
The aromatic region is of particular importance for confirming the substitution pattern. The two aromatic protons are expected to appear as distinct singlets, a result of their magnetic non-equivalence and the absence of adjacent protons for spin-spin coupling. This lack of coupling is a key indicator of the 1,2,3,5-tetrasubstituted pattern on the benzene ring. The precise chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The electron-withdrawing bromine and chlorine atoms will deshield the nearby protons, shifting their signals downfield, while the electron-donating methyl and amino groups will have a shielding effect.
The protons of the amino group (-NH₂) are expected to produce a broad singlet. Its chemical shift can vary depending on the solvent and concentration, due to hydrogen bonding. The methyl group (-CH₃) protons will give rise to a sharp singlet, as there are no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | Singlet | 1H | Aromatic H |
| ~ 7.0 - 7.3 | Singlet | 1H | Aromatic H |
| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |
| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of seven distinct carbon signals are expected, corresponding to the six carbons of the benzene ring and the one methyl carbon.
The chemical shifts of the aromatic carbons are highly indicative of the substitution pattern. The carbons directly bonded to the electronegative bromine and chlorine atoms will be significantly deshielded and appear at lower field. Conversely, the carbons attached to the amino and methyl groups will be shielded. The quaternary carbons (those bonded to substituents) can be distinguished from the protonated carbons using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C-NH₂ |
| ~ 130 - 135 | C-Cl |
| ~ 125 - 130 | C-Br |
| ~ 135 - 140 | C-CH₃ |
| ~ 120 - 125 | Aromatic CH |
| ~ 115 - 120 | Aromatic CH |
| ~ 20 - 25 | -CH₃ |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups within the molecule through their characteristic vibrational frequencies. For this compound, key absorptions will confirm the presence of the N-H bonds of the primary amine and the C-H bonds of the aromatic ring and the methyl group.
The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be visible in the 1450-1600 cm⁻¹ region. Bending vibrations for the N-H and C-H bonds will also be present at lower frequencies.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3500 | N-H Symmetric Stretch | Primary Amine |
| 3300 - 3400 | N-H Asymmetric Stretch | Primary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 2960 | C-H Stretch | Methyl Group |
| 1600 - 1650 | N-H Bend | Primary Amine |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming the elemental composition and structural features. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. A key feature would be the isotopic pattern of this peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks (M, M+2, M+4).
The fragmentation pattern will further support the proposed structure. Common fragmentation pathways for halogenated anilines include the loss of the halogen atoms and cleavage of the methyl group.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~220/222/224 | Molecular ion peak cluster [M]⁺, [M+2]⁺, [M+4]⁺ |
| ~205/207/209 | Loss of methyl group (-CH₃) |
| ~141/143 | Loss of bromine radical (·Br) |
| ~185/187 | Loss of chlorine radical (·Cl) |
Note: The m/z values correspond to the most abundant isotopes.
By combining the information from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a comprehensive and unambiguous structural assignment for this compound can be made. The ¹H and ¹³C NMR data confirm the connectivity of the carbon and hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and elemental composition, as well as providing further structural clues through fragmentation analysis.
Research Applications and Intermediate Utility of 2 Bromo 6 Chloro 4 Methylaniline in Advanced Chemical Synthesis
Strategic Role as a Synthetic Building Block for Complex Molecules
2-Bromo-6-chloro-4-methylaniline is fundamentally utilized as a structural scaffold in organic synthesis. The strategic placement of its functional groups—an activating amino group and two different halogen atoms (bromo and chloro) at the ortho positions—offers multiple, distinct reaction sites. This allows for controlled, sequential modifications, making it an ideal starting point for the synthesis of intricate molecular frameworks.
The amino group can be readily transformed into a diazonium salt, opening pathways to a wide array of other functional groups. The bromine and chlorine atoms, with their differing reactivities, are amenable to various cross-coupling and substitution reactions. This multi-functionality is crucial for building complex molecules where precise control over the introduction of new substituents is paramount. For instance, related N-Boc protected bromo-methylanilines are described as versatile small-molecule scaffolds, highlighting the importance of this structural class as foundational units in synthetic chemistry.
Precursor in the Synthesis of Diverse Organic Compounds
As a precursor, this compound is involved in a range of chemical transformations to produce a diverse array of organic compounds. The reactivity of its functional groups enables chemists to employ it in various synthetic strategies. The presence of the bromine atom is particularly significant for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.
The compound can undergo several types of reactions, making it a versatile precursor:
| Reaction Type | Description | Potential Products |
| Nucleophilic Aromatic Substitution | The bromine and chlorine atoms can be displaced by various nucleophiles under specific reaction conditions. | Ethers, thioethers, or other substituted anilines. |
| Diazotization | The primary amino group can be converted into a diazonium salt, which is a versatile intermediate. | Can be converted to -OH, -CN, -F, or other groups. |
| Coupling Reactions | The bromo group is a key handle for transition-metal-catalyzed reactions to form new C-C, C-N, or C-O bonds. | Biaryls, N-aryl amines, and aryl ethers. |
| Acylation/Sulfonylation | The amino group can react with acyl chlorides or sulfonyl chlorides. | Amides and sulfonamides, which are common in pharmaceuticals. |
Its role as a precursor is also evident from its position in synthetic pathways, with upstream materials including 2-Chloro-4-methylaniline and downstream products such as 1-bromo-3-chloro-5-methylbenzene. molbase.com
Intermediate for Potential Pharmaceutical Agents
In medicinal chemistry, this compound serves as a key intermediate in the development of potential pharmaceutical agents. Its structure is a component of scaffolds used to target various biological pathways. Research has indicated that intermediates derived from this compound are utilized in the synthesis of novel SGLT2 inhibitors, a class of drugs used to treat diabetes.
Furthermore, derivatives of halogenated anilines are actively investigated for their therapeutic potential in oncology. For example, derivatives of the related compound 2-Bromo-4-chloro-N-methylaniline have shown significant antiproliferative effects against cancer cell lines such as HCT-116 (colon cancer) and T98G (glioblastoma). The specific halogenation pattern of this compound is explored to optimize binding interactions with biological targets like enzymes or receptors, potentially leading to the discovery of new therapeutic agents. The synthesis of complex hydrochlorides, such as 2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline Hydrochloride, further illustrates its utility in creating molecules with drug-like properties. pharmaffiliates.com
| Therapeutic Area | Research Finding | Reference Compound Class |
| Diabetes | Used as a precursor in the synthesis of novel SGLT2 inhibitors. | Gliflozins |
| Oncology | Derivatives show antiproliferative activity against colon cancer and glioblastoma cell lines. | Substituted N-methylanilines |
| Inflammation | Related bromo-chloro-pyrazole amides act as bradykinin (B550075) B1 receptor antagonists. google.com | Pyrazole carboxamides |
Utilization in Agrochemical Research and Development
The development of new pesticides and herbicides frequently involves the screening of libraries of halogenated compounds, and this compound is a valuable intermediate in this field. lookchem.comchemimpex.com It is used in the synthesis of novel molecules for crop protection, with the specific combination of halogen and methyl groups often contributing to enhanced pesticidal or herbicidal activity. lookchem.comechemi.com
A notable example in this area is the discovery of the insecticide broflanilide (B1440678), a meta-diamide compound. The research and development process for broflanilide involved extensive structural optimization of substituted anilides to maximize insecticidal efficacy against various pests. nih.gov Although not the direct precursor, this compound represents the type of highly functionalized building block that researchers in agrochemistry utilize to systematically modify structures and investigate structure-activity relationships to create new, effective crop protection agents. echemi.comnih.gov
Applications in Dye and Pigment Chemistry Research
In the field of materials science, this compound is a precursor in the synthesis of dyes and pigments. lookchem.comchemimpex.com Halogenated anilines are common starting materials for producing azo dyes. The synthesis typically involves the diazotization of the aniline's amino group, followed by a coupling reaction with an electron-rich aromatic compound. The specific substituents on the aniline (B41778) ring influence the final color, lightfastness, and other properties of the resulting dye. The presence of bromine and chlorine atoms can enhance the stability and performance of the pigments, making them suitable for various applications, including textiles. lookchem.comechemi.com
Development of Chelating Ligands and Metal Complexes
The structure of this compound is well-suited for the synthesis of chelating ligands, which are organic molecules that can bind to metal ions. The amino group can be readily derivatized, for instance, through condensation with aldehydes or ketones to form Schiff base ligands. bohrium.com These ligands, containing imine (-C=N-) groups, can then coordinate with various transition metal ions (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) to form stable metal complexes. bohrium.com
Research on the closely related 2-bromo-4-chloroaniline (B1265534) has shown that its Schiff base metal complexes exhibit enhanced biological activities, such as antibacterial properties, compared to the free ligand. bohrium.com This enhancement is often attributed to the chelation process, which can increase the lipophilicity of the molecule and facilitate its interaction with biological targets. Similarly, related dibromo-methylaniline compounds have been used in the synthesis of dinuclear dichlorotitanium complexes. chemicalbook.com The study of such complexes is an active area of research in inorganic and medicinal chemistry.
| Ligand Type | Metal Ion Examples | Potential Application |
| Schiff Base Ligands | Co(II), Ni(II), Cu(II), Zn(II) | Antibacterial agents, Catalysis |
| Bicompartmental Ligands | Cu(II), Co(II), Ni(II) | Binuclear catalysts, Magnetic materials |
| N-Heterocyclic Carbene Precursors | Pd(II), Ru(II) | Cross-coupling catalysis |
Investigation in Catalysis Research
In the field of catalysis, this compound and its derivatives are investigated for their roles as both substrates and ligand precursors. The bromine atom makes the molecule an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Buchwald-Hartwig reactions. uni-muenchen.de These reactions are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecular architectures.
Furthermore, derivatives of this aniline can be used to synthesize more complex ligands for metal catalysts. The properties of a metal catalyst, including its activity, selectivity, and stability, are heavily influenced by the electronic and steric characteristics of its ligands. google.com By incorporating the this compound moiety into a ligand structure, researchers can fine-tune the properties of the resulting metal complex to optimize its performance in catalytic processes, such as asymmetric hydrogenation or C-C bond formation. google.com
Mechanistic Metabolic Pathway Studies of Halogenated Anilines Including 2 Bromo 6 Chloro 4 Methylaniline
In Vitro Oxidation Processes and Metabolite Identification
In vitro studies using liver microsomes are instrumental in identifying the primary oxidative pathways and metabolites of halogenated anilines. For dihalogenated anilines, a key metabolic process involves oxidation that can lead to dehalogenation and the formation of reactive intermediates. Research on a series of dihalogenated anilines in human liver microsomes has proposed a mechanism involving the formation of a (4-iminocyclohexa-2,5-dienylidene)halogenium reactive intermediate after oxidation. This is followed by the ipso addition of glutathione (B108866) (GSH), where the GSH thiol attacks at the ortho-carbon, leading to the displacement of a halogen and the formation of a glutathione conjugate. nih.gov
Based on studies of analogous compounds like 4-bromoaniline (B143363), the metabolic profile is expected to be diverse. The metabolism of 4-bromoaniline in rats resulted in the identification of numerous metabolites in urine and bile. nih.gov The major urinary metabolite was identified as 4-bromoaniline O-sulfate, while in the bile, a hydroxylated N-acetyl compound was the predominant metabolite. nih.gov Additionally, N-acetyl-O-glucuronide and N-oxanilic acid derivatives have been observed. nih.gov
For 2-bromo-6-chloro-4-methylaniline, it is plausible that similar oxidative pathways occur. These would likely include:
Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring or the methyl group.
N-acetylation: Acetylation of the amino group.
Dehalogenation: Removal of the bromine or chlorine atom, potentially followed by conjugation.
Conjugation: Formation of sulfate, glucuronide, and glutathione conjugates of the hydroxylated and dehalogenated metabolites.
The table below summarizes the expected metabolites of this compound based on the metabolism of structurally similar halogenated anilines.
| Metabolic Reaction | Potential Metabolite of this compound | Evidence from Analogous Compounds |
| Ring Hydroxylation | Hydroxylated-2-bromo-6-chloro-4-methylaniline | Formation of hydroxylated metabolites from 4-bromoaniline nih.gov |
| N-Acetylation | N-acetyl-2-bromo-6-chloro-4-methylaniline | Major metabolic pathway for various anilines nih.gov |
| Dehalogenation-Conjugation | Glutathione conjugate of 6-chloro-4-methylaniline or 2-bromo-4-methylaniline (B145976) | Observed with dihalogenated anilines in human liver microsomes nih.gov |
| Sulfation | This compound-O-sulfate | Major metabolite of 4-bromoaniline nih.gov |
| Glucuronidation | N-acetyl-2-bromo-6-chloro-4-methylaniline-O-glucuronide | Metabolite of 4-bromoaniline nih.gov |
Comparative Analysis of Halogen Substituent Effects on Metabolic Rates and Stability
The type and position of halogen substituents significantly influence the rate and pathway of metabolism in halogenated anilines. Studies on 4-halogenated anilines have demonstrated that the rate of cytochrome P450-catalyzed oxidative dehalogenation is dependent on the electronegativity of the halogen. nih.gov
Specifically, the elimination of a halogen at the C4 position follows the order: F > Cl > Br > I. nih.gov This suggests that a fluorine substituent is more readily removed from the aromatic ring compared to chlorine, bromine, or iodine. nih.gov This difference is attributed to intrinsic electronic parameters of the C4-halogenated anilines rather than a change in the specific cytochrome P450 enzymes involved. nih.gov
The table below provides a comparative overview of the effect of halogen substituents on metabolic rates, which can be extrapolated to predict the metabolism of this compound.
| Halogen Substituent | Effect on Oxidative Dehalogenation Rate (at C4) | Implication for this compound |
| Fluorine | Highest rate of elimination nih.gov | - |
| Chlorine | Slower elimination than fluorine nih.gov | Dechlorination is a possible metabolic pathway. |
| Bromine | Slower elimination than chlorine nih.gov | Debromination is a possible metabolic pathway, potentially slower than dechlorination if the mechanism is similar to C4-dehalogenation. |
| Iodine | Slowest rate of elimination nih.gov | - |
Exploring Novel Microsomal Metabolites
Research into the microsomal metabolism of halogenated anilines continues to uncover novel metabolites and metabolic pathways. A notable finding in the study of dihalogenated anilines was the identification of glutathione conjugates formed through a proposed (4-iminocyclohexa-2,5-dienylidene)halogenium reactive intermediate. nih.gov This pathway represents a novel mechanism for dehalogenation and conjugation that had not been previously described for this class of compounds.
The formation of such reactive intermediates highlights the potential for bioactivation of halogenated anilines, which can have toxicological significance. For this compound, the potential for the formation of analogous reactive intermediates and subsequent novel conjugates exists. The presence of both bromine and chlorine could lead to the formation of different reactive species and a wider array of novel metabolites. Further investigation using advanced analytical techniques such as high-resolution mass spectrometry would be necessary to explore and identify these potential novel metabolites.
Insights into Structure-Metabolism Relationships
The relationship between the chemical structure of halogenated anilines and their metabolic fate is a critical aspect of understanding their biological activity. Key structural features that influence metabolism include:
Type of Halogen: As discussed, the nature of the halogen (F, Cl, Br, I) directly impacts the rate of oxidative dehalogenation. nih.gov
Position of Halogens: The location of the halogens on the aniline (B41778) ring dictates the potential for different metabolic reactions. For instance, a para-substituted halogen plays a crucial role in the formation of the (4-iminocyclohexa-2,5-dienylidene)halogenium reactive intermediate. nih.gov In this compound, the halogens are in the ortho positions, which will influence the accessibility of the amino and methyl groups to metabolizing enzymes.
Presence of Other Substituents: The methyl group in this compound provides an additional site for metabolism (e.g., hydroxylation to a benzyl (B1604629) alcohol derivative), which competes with ring hydroxylation and N-acetylation.
Future Directions and Emerging Research Avenues for 2 Bromo 6 Chloro 4 Methylaniline
Innovations in Sustainable Synthesis and Process Chemistry
The synthesis of halogenated anilines, including 2-Bromo-6-chloro-4-methylaniline, traditionally relies on methods that can involve harsh conditions and hazardous reagents. The future of its production hinges on the development of green and sustainable chemical processes that enhance efficiency, minimize waste, and improve safety.
Emerging research points toward several innovative strategies:
Mechanochemistry: Automated grindstone chemistry presents a solvent-free, catalyst-free approach for the halogenation of anilines. beilstein-journals.org This method, which uses N-halosuccinimides, can produce mono-, di-, and tri-halogenated anilines in excellent yields within minutes by controlling the stoichiometry of the reagents. beilstein-journals.org Adapting this high-efficiency, environmentally sustainable protocol for the specific synthesis of this compound is a promising research avenue.
Microwave-Assisted Synthesis: Microwave irradiation offers a cleaner and more efficient alternative to conventional heating for synthesizing halogenated anilines. organic-chemistry.org This technique can significantly reduce reaction times and simplify workup processes, aligning with the principles of green chemistry. organic-chemistry.org Research into catalyst-free and base-free microwave-assisted amination of aryl triflates has shown high chemoselectivity for producing halogenated anilines. organic-chemistry.org
Metal-Free and Organocatalytic Halogenation: To circumvent the use of heavy metal catalysts, research is moving towards metal-free approaches. researchgate.net One such method employs a secondary amine as an organocatalyst with sulfuryl chloride as the halogen source for regioselective ortho-chlorination of anilines under mild conditions. researchgate.net Another sustainable protocol uses sodium halides (NaX) as the halogen source and Oxone as an oxidant for the selective halogenation of anilides. researchgate.net
Green Solvents and One-Pot Procedures: The use of environmentally benign solvents like water or deep eutectic solvents (DESs) is a key focus. acs.orgcsic.es An environmentally friendly, transition-metal-free method for the oxidation of anilines has been developed using water as a solvent at room temperature. acs.org Similarly, N-allylation of halogenated anilines has been achieved with high yields in sustainable deep eutectic solvents. csic.es Integrating multi-step syntheses into one-pot procedures, such as the diazotization-reduction and iron powder reduction method used for preparing 2-chloro-6-methylaniline (B140736) in water, further enhances process efficiency and reduces environmental impact. google.com
| Feature | Traditional Methods | Emerging Sustainable Methods |
| Catalysts | Often require metal catalysts (e.g., Pd, Fe, AlCl₃). google.com | Metal-free, organocatalytic, or catalyst-free systems. beilstein-journals.orgorganic-chemistry.orgresearchgate.net |
| Solvents | Often rely on volatile organic compounds (VOCs). beilstein-journals.org | Green solvents (e.g., water, deep eutectic solvents) or solvent-free conditions. beilstein-journals.orgacs.orgcsic.es |
| Energy Input | Often require high temperatures and prolonged heating. organic-chemistry.org | Microwave-assisted synthesis or mechanochemistry for rapid, energy-efficient reactions. beilstein-journals.orgorganic-chemistry.org |
| Process | Multi-step with isolation of intermediates. google.com | One-pot procedures to reduce steps and waste. acs.orggoogle.com |
| Byproducts | Can generate significant hazardous waste. organic-chemistry.org | Higher atom economy and potential for recyclable byproducts. beilstein-journals.orgresearchgate.net |
Unexplored Reactivity and Catalytic Applications
The reactivity of this compound is largely dictated by its functional groups: the activating amino group and the two different halogen substituents. wikipedia.org While it undergoes typical aniline (B41778) reactions like electrophilic aromatic substitution and diazotization, its full synthetic utility is yet to be harnessed. wikipedia.org
Future research should focus on:
Selective Cross-Coupling Reactions: The presence of both bromine and chlorine atoms offers a unique platform for sequential and selective palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. The differential reactivity of the C-Br and C-Cl bonds could be exploited to introduce different substituents in a controlled manner, a powerful tool for building complex molecular architectures. Research on related compounds like 2-bromo-4-methylaniline (B145976) has already demonstrated its utility in palladium-catalyzed amination. chemicalbook.com
Electrochemical Applications: The electrochemical oxidation of related chloroanilines has been investigated using techniques like cyclic voltammetry. researchgate.net Similar studies on this compound could reveal its redox properties, leading to applications in sensor development or as a mediator in electrosynthesis. The anodic oxidation of a related compound, 2-Bromo-4,6-dinitroaniline, was found to be a diffusion and adsorption-controlled process, suggesting that this compound could be used to create chemically modified electrodes for detecting other analytes. researchgate.net
Synthesis of Novel Ligands and Catalysts: The aniline nitrogen and the aromatic ring can coordinate with metal centers. This compound could serve as a precursor for novel ligands for catalysis. For instance, Schiff bases formed from the condensation of halogenated anilines with aldehydes are known to form metal complexes with significant biological and catalytic activities. bohrium.com Exploring the coordination chemistry of this compound and its derivatives could lead to new catalysts with unique steric and electronic properties.
Advanced Characterization Techniques and Data Science Integration
A comprehensive understanding of this compound and its derivatives requires the application of sophisticated analytical techniques. While standard methods like NMR and mass spectrometry are routine, integrating them with other advanced techniques and computational tools can provide deeper insights. bohrium.comnih.gov
Future research in this area includes:
Vibrational Spectroscopy: Techniques such as Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy are powerful for probing molecular structure. researchgate.net Detailed vibrational analysis, supported by theoretical calculations, can elucidate the influence of the bulky chlorine and methyl groups on the vibrational modes of the amino group and the aromatic ring. researchgate.net
Electrochemical Analysis: As mentioned, cyclic voltammetry can be used to study the redox behavior and reaction mechanisms of this compound at electrode surfaces. researchgate.net This can provide valuable data on its kinetic parameters, such as electron transfer rate constants and formal potential. researchgate.net
Data Science and Predictive Modeling: A significant opportunity lies in the integration of experimental data into larger chemical databases. By compiling spectroscopic, crystallographic, and reactivity data for a wide range of halogenated anilines, machine learning and data science approaches can be employed. This would enable the development of predictive models for key properties, reaction outcomes, and potential bioactivity, thereby accelerating the discovery of new applications and derivatives.
Theoretical Predictions for Novel Derivatives and Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental research. Applying these methods to this compound can unlock predictive insights into its behavior and the properties of its yet-to-be-synthesized derivatives.
Key areas for theoretical investigation are:
Electronic Structure and Reactivity: DFT calculations can determine the electronic structure, including the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. nih.gov Conceptual DFT can also be used to calculate reactivity descriptors like ionization potential, electron affinity, and chemical hardness, which help in predicting how the molecule will behave in different chemical reactions. nih.gov
Design of Novel Derivatives: Theoretical modeling can be used to design novel derivatives with tailored properties. For example, DFT and molecular docking studies have been used to investigate metal complexes of Schiff bases derived from 2-bromo-4-chloroaniline (B1265534) for their antibacterial activity. bohrium.com Similar in silico screening could be applied to potential derivatives of this compound to predict their efficacy as pharmaceutical agents, agrochemicals, or materials.
Reaction Mechanism Elucidation: Computational studies can map out the transition states and energy profiles of potential reactions. This can help in understanding reaction mechanisms, predicting product selectivity, and optimizing reaction conditions for desired outcomes, saving significant time and resources in the lab.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (I) | Electron Affinity (A) |
| Analogue 5a | -6.10 | -1.95 | 4.15 | 6.10 | 1.95 |
| Analogue 5b | -5.99 | -2.18 | 3.81 | 5.99 | 2.18 |
| Analogue 5c | -6.11 | -2.00 | 4.11 | 6.11 | 2.00 |
| Analogue 6a | -5.84 | -2.12 | 3.72 | 5.84 | 2.12 |
| Data adapted from DFT studies on related thiophene-aniline derivatives. nih.gov |
Environmental Chemical Research on Degradation Pathways
The widespread use of halogenated aromatic compounds necessitates a thorough understanding of their environmental fate and potential for persistence. oup.comontosight.ai While specific data on this compound is scarce, research on related chloroanilines and brominated compounds provides a clear roadmap for future investigations. nih.govdntb.gov.ua
Key research questions include:
Biodegradation Potential: Many soil bacteria have been shown to degrade chloroanilines, often using them as a sole source of carbon and nitrogen. oup.com Strains of Acinetobacter, Pseudomonas, and Cupriavidus are known to carry out aerobic and anaerobic biotransformation of these compounds. oup.comnih.govscholaris.ca Research is needed to isolate and identify microbial consortia or specific strains capable of degrading this compound and to elucidate the enzymatic processes involved.
Degradation Pathways: The biodegradation of chloroanilines often proceeds via a modified ortho-cleavage pathway, sometimes involving dechlorination as an initial step. oup.comnih.gov It is crucial to identify the degradation pathways for this compound to determine if it is completely mineralized or if it forms more persistent and potentially toxic metabolites.
Abiotic Degradation: In addition to microbial action, abiotic processes like photodegradation and thermal degradation can contribute to the transformation of halogenated compounds in the environment. dntb.gov.uaakjournals.com Studies on the thermal degradation of related bromoanilino-triazines show a stepwise decomposition process beginning at high temperatures. akjournals.com Research into the photochemical stability and thermal degradation of this compound is essential for a complete environmental risk assessment. Catalytic degradation techniques are also an emerging area of interest for the remediation of brominated compounds. dntb.gov.ua
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
